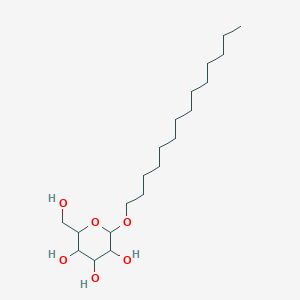
Tetradecyl hexopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetradecyl D-glucoside is a non-ionic surfactant derived from glucose and tetradecanol. It is known for its excellent surface-active properties, making it a valuable ingredient in various industrial and consumer products. This compound is particularly favored for its biodegradability and mildness, making it suitable for use in personal care products, household cleaners, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Tetradecyl D-glucoside can be synthesized through two primary methods: direct glycosylation and transglycosylation.
Direct Glycosylation: This method involves the reaction of tetradecanol with glucose in the presence of an acid catalyst.
Transglycosylation: This method involves the initial formation of a low-carbon alcohol glycoside, which then reacts with tetradecanol.
Industrial Production Methods: Industrial production of tetradecyl D-glucoside often employs enzymatic synthesis due to its regio- and stereo-selectivity under mild conditions. This method also offers higher yields and fewer by-products compared to chemical synthesis .
化学反応の分析
Types of Reactions: Tetradecyl D-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions typically involve the conversion of the glucoside to its corresponding alcohol.
Substitution: This reaction involves the replacement of the glucoside moiety with other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted glucosides depending on the nucleophile used
科学的研究の応用
Tetradecyl D-glucoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in cell lysis buffers and as a detergent in protein purification protocols.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Utilized in the formulation of personal care products, household cleaners, and industrial cleaners due to its excellent surface-active properties and biodegradability
作用機序
Tetradecyl D-glucoside exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, foaming, and wetting. The molecular targets include lipid bilayers in cell membranes, where it can disrupt the membrane structure, leading to cell lysis .
類似化合物との比較
Dodecyl glucoside: Similar in structure but with a shorter alkyl chain, leading to slightly different surfactant properties.
Octyl glucoside: Has an even shorter alkyl chain, making it less hydrophobic and more soluble in water.
Uniqueness: Tetradecyl D-glucoside’s longer alkyl chain provides it with superior emulsifying and foaming properties compared to its shorter-chain counterparts. This makes it particularly effective in applications requiring strong surfactant action .
特性
IUPAC Name |
2-(hydroxymethyl)-6-tetradecoxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-25-20-19(24)18(23)17(22)16(15-21)26-20/h16-24H,2-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUDEUCNYHCHPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866429 |
Source


|
| Record name | Tetradecyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














